molecular formula C9H10O2 B1676413 3-Ethoxybenzaldehyde CAS No. 22924-15-8

3-Ethoxybenzaldehyde

Cat. No.: B1676413
CAS No.: 22924-15-8
M. Wt: 150.17 g/mol
InChI Key: QZMGMXBYJZVAJN-UHFFFAOYSA-N
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Description

3-Ethoxybenzaldehyde, also known as benzaldehyde, 3-ethoxy-, is an organic compound with the molecular formula C9H10O2. It is a colorless to light yellow liquid with a pleasant aroma. This compound is used in various chemical syntheses and has applications in the fragrance and flavor industries .

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Ethoxybenzaldehyde can be synthesized through several methods. One common method involves the ethylation of 3-hydroxybenzaldehyde using ethyl iodide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like acetone or dimethylformamide at elevated temperatures .

Industrial Production Methods: In industrial settings, this compound is produced through the reaction of 3-hydroxybenzaldehyde with ethyl chloride in the presence of a catalyst such as aluminum chloride. This method is preferred due to its efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: 3-Ethoxybenzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

3-Ethoxybenzaldehyde has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-ethoxybenzaldehyde involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it can act as an aldehyde donor in enzymatic reactions, participating in various metabolic pathways. Its effects are mediated through its ability to form Schiff bases with amines, which can then undergo further chemical transformations .

Comparison with Similar Compounds

Uniqueness: 3-Ethoxybenzaldehyde is unique due to its specific substitution pattern, which influences its reactivity and the types of reactions it can undergo. The position of the ethoxy group on the benzene ring affects its electronic properties and steric hindrance, making it distinct from its isomers and analogs .

Properties

IUPAC Name

3-ethoxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O2/c1-2-11-9-5-3-4-8(6-9)7-10/h3-7H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZMGMXBYJZVAJN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC(=C1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60177469
Record name m-Ethoxybenzaldehyde
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22924-15-8
Record name 3-Ethoxybenzaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=22924-15-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name m-Ethoxybenzaldehyde
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name m-Ethoxybenzaldehyde
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name m-ethoxybenzaldehyde
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Synthesis routes and methods I

Procedure details

3-Hydroxybenzaldehyde (3.0 g, 24.6 mmol), ethyl iodide (5.9 ml, 73.8 mmol) and K2CO3 (3.4 g, 24.6 mmol) in 50 ml of acetone was stirred at +40° C. for 6 h and at RT overnight. The mixture was filtered and evaporated. The product was purified by silica gel column chromatography (EtOAc/petroleum ether 15:100) to give 3-ethoxybenzaldehyde.
Quantity
3 g
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5.9 mL
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3.4 g
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reactant
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50 mL
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solvent
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Synthesis routes and methods II

Procedure details

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Synthesis routes and methods III

Procedure details

Combine 3-hydroxybenzaldehyde (5.6 g, 46 mmol) and 1-iodoethane (10.7 g, 69 mmol) in DMSO (25 mL) and warm to 80° C. Treat with of cesium carbonate (22.4 g, 69 mmol) in portions. During the addition the temperature begin to rise so the bath is removed. Stir the reaction at 80° C. for 1 hour, pour into 200 mL brine and extract twice with 150 mL diethyl ether. Wash the combine extracts twice with 200 mL brine, dry over MgSO4 and concentrate under vacuum to give an oil. Purification by chromatography (SiO2; 2.5% EtOAc in hexanes) affords 5.73 g (38 mmol; 83%) of the title compound as an oil: 1H NMR (CDCl3) 9.94 (s, 1H), 7.42–7.41 (m, 2H), 7.36–7.35 (m, 1H), 7.16–7.13 (m, 1H), 4.10–4.04 (q, 2H), 1.64–1.40 (t, 3H).
Quantity
5.6 g
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reactant
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10.7 g
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reactant
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25 mL
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solvent
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cesium carbonate
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22.4 g
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brine
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200 mL
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solvent
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Synthesis routes and methods IV

Procedure details

To a solution of 2-hydroxybenzaldehyde (20 g, 163 mmol) in acetone (250 mL) was added anhydrous potassium carbonate (33 g, 239 mmol) followed by ethyl iodide (17 mL, 211 mmol). The mixture was heated at reflux for 12 hours. After cooling to room temperature water and ethyl acetate were added. The organic layer was removed, dried over MgSO4 and evaporated to dryness yielding the subtitled compound as a yellow oil (22.10 g). 1H NMR δ (CDCl3) 1.40-1.50 (3H, t), 4.024.15 (2H, q), 7.13-7.22 (1H, m), 7.36-7.48 (3H, m), 9.97 (1H, s).
Quantity
20 g
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33 g
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250 mL
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17 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-Ethoxybenzaldehyde
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3-Ethoxybenzaldehyde

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